

# Mechanism of phosphoramidite coupling reaction in DNA synthesis.

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## Compound of Interest

Compound Name: DMT-L-dA(bz) Phosphoramidite

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An In-Depth Technical Guide to the Mechanism of Phosphoramidite Coupling in DNA Synthesis

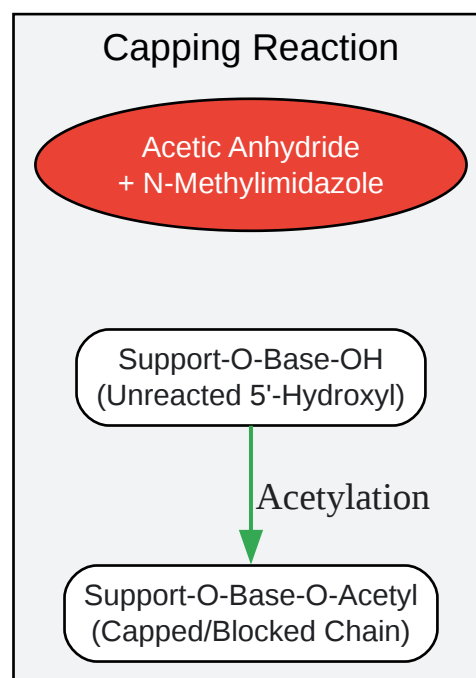
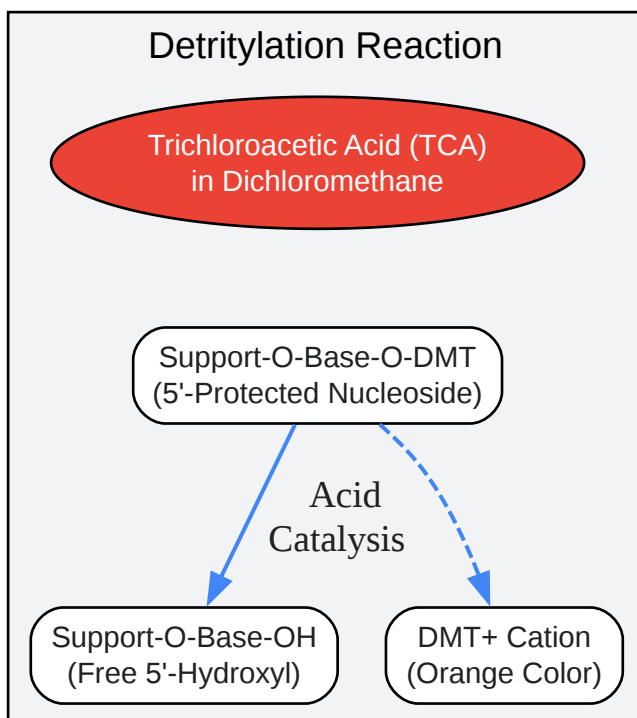
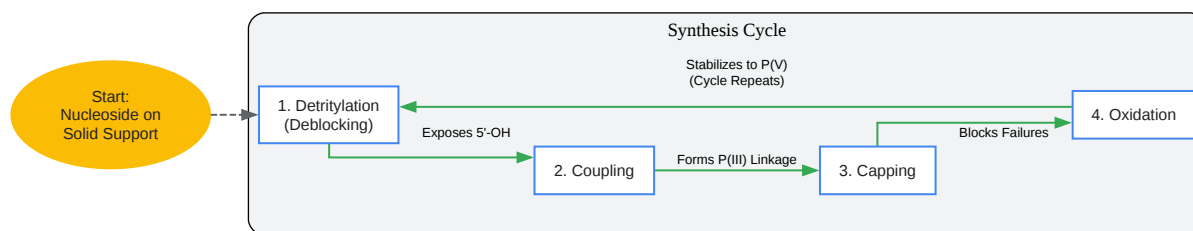
## Introduction

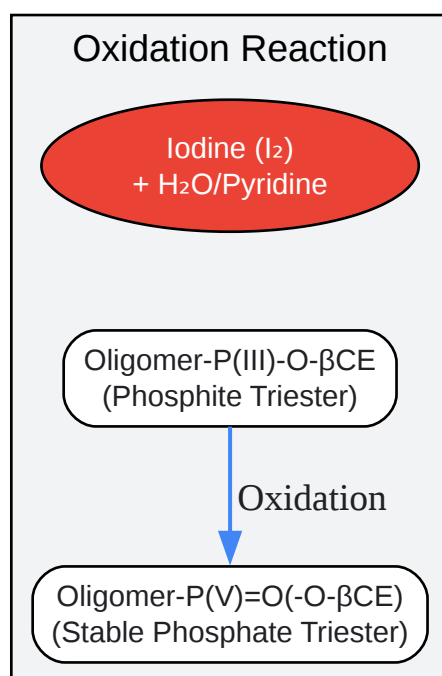
Solid-phase oligonucleotide synthesis is the cornerstone of modern biotechnology, enabling the rapid and precise creation of custom DNA and RNA sequences for a vast array of applications, from diagnostics and therapeutics to synthetic biology.[1][2] The most robust and widely adopted method for this process is phosphoramidite chemistry.[3][4] This technique employs a four-step cyclical reaction to sequentially add nucleotide building blocks to a growing chain anchored to a solid support.[1][5][6]

This guide provides a detailed examination of the core chemical reactions in automated DNA synthesis, with a primary focus on the critical phosphoramidite coupling step. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the underlying mechanisms, quantitative parameters, and experimental protocols that ensure high-fidelity oligonucleotide production.

## The Solid-Phase Synthesis Cycle: An Overview

Chemical synthesis of oligonucleotides occurs in the 3' to 5' direction, opposite to biological synthesis.[3] The process begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG).[1][2] Each subsequent nucleotide is added through a four-step cycle: detritylation, coupling, capping, and oxidation.[5][7]





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